molecular formula C24H21N3O B2698252 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-34-4

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No. B2698252
CAS RN: 637756-34-4
M. Wt: 367.452
InChI Key: WSMOFSVJAMBPEQ-UHFFFAOYSA-N
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Description

“6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C24H21N3O . It is a derivative of indolo[2,3-b]quinoxaline, a class of compounds known for their wide range of biological properties .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol starting from isatin or 5-fluoroisatin . The condensation of isatin with o-phenylenediamine in glacial acetic acid under microwave irradiation over a short duration of 3 – 6 minutes has been reported .


Molecular Structure Analysis

The molecular structure of “6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is characterized by a molecular formula of C24H21N3O and an average mass of 367.443 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” and its derivatives are primarily condensation reactions .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Indolo[2,3-b]quinoxalines have garnered attention due to their potential as antitumor agents. Compound 3a was synthesized by condensing isatin with o-phenylenediamine. In cytotoxicity studies, it demonstrated moderate activity against lung (A-549), cervical (HeLa), and prostate (DU-145) cancer cell lines. While some compounds exhibited lower cytotoxicity, five compounds showed promising effects against human reproductive organ cell lines .

DNA Duplex Stabilization

Indolo[2,3-b]quinoxalines are known to stabilize DNA duplexes. Compound 3a’s structural similarity to the natural alkaloid ellipticine, a recognized antitumor agent, underscores its potential in this regard .

Antimalarial Properties

Certain indolo[2,3-b]quinoxalines, including compound 3a, exhibit anti-malarial activity. This property makes them intriguing candidates for further exploration in the fight against malaria .

Antiviral Potential

Indolo[2,3-b]quinoxalines have been reported to possess antiviral properties. While specific data on compound 3a’s antiviral activity is limited, its structural features warrant investigation in this context .

Incorporating 1,2,3-Triazole Moieties

Combining indolo[2,3-b]quinoxaline with 1,2,3-triazole moieties could yield powerful pharmacophores. 1,2,3-Triazoles have diverse applications, including antimicrobial, cytostatic, and anti-inflammatory activities. Exploring hybrid molecules could lead to novel compounds with enhanced properties .

Chemical Structure and Molecular Weight

Compound 3a (C~24~H~21~N~3~O) has a molecular weight of 367.452 g/mol. It features a 6H-indolo[2,3-b]quinoxaline core with a 3-(2-methylphenoxy)propyl substituent.

Mechanism of Action

Future Directions

Given the wide range of biological properties exhibited by indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This suggests potential future directions in the research and development of these compounds.

properties

IUPAC Name

6-[3-(2-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-17-9-2-7-14-22(17)28-16-8-15-27-21-13-6-3-10-18(21)23-24(27)26-20-12-5-4-11-19(20)25-23/h2-7,9-14H,8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMOFSVJAMBPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

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